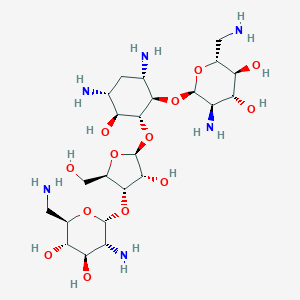

Néomycine C

Vue d'ensemble

Description

Neomycin C sulfate, , is a highly purified component found in standard grade neomycin. Neomycin C is a stereoisomer of neomycin B, the active component in neomycin. Despite its similarity to neomycin B, neomycin C is thought to only have approximately 35% of the biological activity of neomycin B. Aminoglycosides target the 30S ribosomal subunit resulting in an inability to read mRNA ultimately producing a faulty or nonexistent protein.

Applications De Recherche Scientifique

Production d'antibiotiques

La néomycine C est un composant essentiel de l'antibiotique aminoglycoside néomycine, qui est principalement biosynthétisé par Streptomyces fradiae par fermentation . L'antibiotique a des applications répandues dans la gestion des maladies des cultures et le traitement des infections bactériennes des voies respiratoires et gastro-intestinales .

Production accrue de néomycine B

La recherche a montré que la mutation ponctuelle de V252 dans l'épimérase de la this compound élargit la poche de liaison au substrat et améliore l'accumulation de la néomycine B dans Streptomyces fradiae . Ceci fournit une référence significative pour la conception rationnelle de NeoN afin d'améliorer la production de néomycine B et d'affaiblir la proportion de this compound .

Agent prophylactique et thérapeutique contre les virus respiratoires

L'administration intranasale de sulfate de néomycine chez des modèles murins s'avère prometteuse comme agent prophylactique et thérapeutique contre les virus respiratoires tels que la grippe A et le SRAS-CoV-2 . Il induit l'expression des gènes stimulés par l'interféron (ISG), indépendamment du microbiote et de l'activation de l'interféron .

Ciblage du G-quadruplex C-myc

La this compound a été étudiée pour sa capacité à se lier à un G-quadruplex dérivé de la séquence du promoteur C-myc . Cela indique que la conjugaison de la néomycine à un liant de G-quadruplex, Hoechst 33258, améliore sa liaison .

Effets anti-VIH

La néomycine a montré qu'elle inhibait la liaison des polypeptides liés au VIH à l'ARN de réponse à la transactivation, obtenant ainsi des effets anti-VIH .

Induction de l'apoptose des cellules tumorales

La néomycine peut activer le facteur inhibiteur p53 dans les cellules tumorales et induire l'apoptose des cellules tumorales<a aria-label="2: " data-citationid="498493fe-a4b

Mécanisme D'action

Target of Action

Neomycin C, along with Neomycin B, are the active components of the Neomycin complex . The primary targets of Neomycin C are the 30S ribosomal units of susceptible bacteria . These ribosomal units play a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .

Mode of Action

Neomycin C interacts with its targets by binding to the bacterial ribosomes. This binding inhibits protein synthesis, leading to errors in the transcription of genetic codes . The disruption of protein synthesis hampers the growth and survival of the bacteria .

Biochemical Pathways

The action of Neomycin C affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal units, it disrupts the normal sequence of events in this pathway, leading to the production of faulty proteins . The downstream effects include impaired bacterial growth and survival .

Pharmacokinetics

Neomycin C, as part of the Neomycin complex, is poorly absorbed from the gastrointestinal tract . This property impacts its bioavailability and makes it suitable for use in treating local infections in the body . The elimination half-life of Neomycin is approximately 2 to 3 hours .

Result of Action

The action of Neomycin C results in the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their eventual death . This makes Neomycin C effective against both gram-positive and gram-negative organisms .

Action Environment

The action, efficacy, and stability of Neomycin C can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect its action. Also, the pH and temperature of the environment can impact its stability and efficacy

Safety and Hazards

Orientations Futures

Neomycin C has attracted a lot of attention because its derivatives have shown anti-carcinogenic and antiviral properties, in addition to some gene therapy applications . The production of Neomycin C could be improved by amplifying the engineered neomycin biosynthetic gene cluster (neo cluster) and the supplementation of precursors .

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VZXHOKRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63121-20-0 (mono-hydrochloride) | |

| Record name | Neomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80892006 | |

| Record name | Neomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-86-4 | |

| Record name | Neomycin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does neomycin C exert its antibacterial effect?

A1: Like other aminoglycosides, neomycin C targets the bacterial ribosome, specifically the 30S ribosomal subunit. [, ] It binds to the ribosome and interferes with protein synthesis, ultimately leading to bacterial cell death. []

Q2: Are the downstream effects of neomycin C's interaction with the ribosome fully understood?

A2: While the primary mechanism of action involves protein synthesis inhibition, the exact downstream effects leading to cell death are complex and not completely elucidated. [] Further research is needed to fully understand the cascade of events triggered by neomycin C binding to the ribosome.

Q3: What is the molecular formula and weight of neomycin C?

A3: Neomycin C has the molecular formula C23H48N6O14 and a molecular weight of 616.64 g/mol. [, ]

Q4: What spectroscopic data is available to characterize neomycin C?

A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, has been instrumental in characterizing the structure of neomycin C, especially in determining the anomeric configuration of its furanosyl residue. [] Additionally, mass spectrometry of volatile derivatives has also been used for identification. []

Q5: Does the presence of neomycin C affect the stability or performance of neomycin B in formulations?

A5: The presence of neomycin C can indeed influence the overall potency of neomycin formulations. [] Various factors, including the diluent used (e.g., potassium phosphate) can differentially affect the activities of neomycin B and C. [] This highlights the importance of controlling the ratio of neomycin B to C in pharmaceutical preparations.

Q6: Have computational methods been employed to study neomycin C?

A7: While computational studies on neomycin C itself are limited in the provided research, they have been utilized to understand the structure-activity relationships of aminoglycosides in general. [, ] Further research applying computational techniques to neomycin C could offer valuable insights into its interactions with the ribosome and potential modifications for improved activity.

Q7: How does the structure of neomycin C compare to neomycin B, and how do these differences impact their activity?

A8: Neomycin C is a stereoisomer of neomycin B, differing only in the configuration at the C-5''' position. [, ] This subtle difference results in neomycin C exhibiting lower antibacterial activity compared to neomycin B. [, , , , , ]

Q8: What is the significance of the N-acetyl derivatives of neomycin C?

A9: N-acetylation of neomycin C, resulting in mono-N-acetylneomycin C (LP-C), significantly reduces its antibiotic potency. [, ] This modification highlights the importance of the amino groups in the aminoglycoside structure for biological activity.

Q9: Are there specific challenges in formulating neomycin C compared to neomycin B?

A10: While specific formulation challenges for neomycin C are not explicitly discussed in the provided research, the presence of both neomycin B and C in commercial neomycin necessitates careful consideration during formulation to ensure stability and consistent potency. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)

![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)

![2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol](/img/structure/B40864.png)